2-Hexyl-1,3-dioxolane
Overview
Description
2-Hexyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It is a cyclic acetal derived from the reaction of heptanal and ethylene glycol. This compound is known for its stability and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl-1,3-dioxolane can be synthesized through the acetalization of heptanal with ethylene glycol. This reaction typically requires an acid catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Another method involves the use of iron-modified zeolite BETA as a catalyst, which has shown high efficiency in the acetalization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor equipped with a distillation column to continuously remove water. This setup ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert it back to the original aldehyde and glycol.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the original aldehyde and glycol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Hexyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets through hydrogen bonding and van der Waals interactions, making it useful in various chemical processes .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to its six-membered ring structure.
1,3-Dioxolane: A smaller cyclic acetal with a three-membered ring, which is more strained and less stable than 2-Hexyl-1,3-dioxolane.
Uniqueness: this compound is unique due to its balance of stability and reactivity. Its five-membered ring structure provides a good compromise between ring strain and stability, making it more versatile in various chemical reactions compared to its counterparts .
Properties
IUPAC Name |
2-hexyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSJDFXTAYRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051786 | |
Record name | 2-Hexyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-34-5 | |
Record name | 2-Hexyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hexyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexyl-1,3-dioxolane | |
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Record name | 1,3-Dioxolane, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hexyl-1,3-dioxolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4SAB7VYV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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